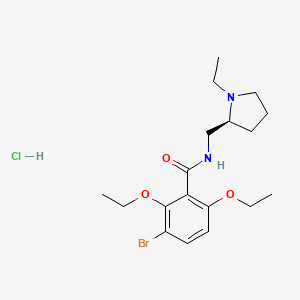

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride

CAS No.: 82935-30-6

Cat. No.: VC17294009

Molecular Formula: C18H28BrClN2O3

Molecular Weight: 435.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82935-30-6 |

|---|---|

| Molecular Formula | C18H28BrClN2O3 |

| Molecular Weight | 435.8 g/mol |

| IUPAC Name | 3-bromo-2,6-diethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]benzamide;hydrochloride |

| Standard InChI | InChI=1S/C18H27BrN2O3.ClH/c1-4-21-11-7-8-13(21)12-20-18(22)16-15(23-5-2)10-9-14(19)17(16)24-6-3;/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22);1H/t13-;/m0./s1 |

| Standard InChI Key | SDFPILKXAAHRFN-ZOWNYOTGSA-N |

| Isomeric SMILES | CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |

| Canonical SMILES | CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a hydrochloride salt with the molecular formula C₁₈H₂₈BrClN₂O₃ and a molar mass of 435.8 g/mol. Its free base counterpart, lacking the chloride ion, corresponds to C₁₈H₂₇BrN₂O₃ (m/z 399.12778) . The compound’s IUPAC name—3-bromo-2,6-diethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]benzamide;hydrochloride—reflects its stereospecific (S)-configuration at the pyrrolidine ring and substitution pattern on the benzamide backbone.

| Property | Value |

|---|---|

| CAS Registry Number | 82935-30-6 |

| PubChem CID (Hydrochloride) | 15565722 |

| SMILES (Isomeric) | CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |

| InChIKey | SDFPILKXAAHRFN-ZOWNYOTGSA-N |

Stereochemical and Conformational Features

The molecule’s chirality arises from the (S)-configured pyrrolidine ring, which influences its three-dimensional conformation and potential receptor interactions. X-ray crystallography data for analogous compounds reveal that the ethyl group on the pyrrolidine nitrogen adopts an equatorial position, minimizing steric hindrance. The ethoxy groups at the 2- and 6-positions of the benzamide ring create a steric shield around the bromine atom at position 3, potentially modulating electronic effects and solubility .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented in public literature, its structural similarity to remoxipride (CAS 80125-14-0) suggests a multi-step route involving:

-

Bromination: Introduction of bromine at the 3-position of a diethoxybenzene precursor.

-

Amide Coupling: Reaction of the brominated benzoyl chloride with (S)-1-ethylpyrrolidin-2-ylmethylamine.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key challenges include maintaining stereochemical purity during the amide bond formation and optimizing reaction conditions to prevent demethylation of the ethoxy groups. Patent WO2014203045A1 highlights enzymatic reduction and protective group strategies used in analogous syntheses, which may inform scalable production .

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Predicted logP values (calculated via PubChem) indicate moderate lipophilicity (~2.5), suitable for blood-brain barrier penetration—a trait shared with antipsychotic benzamides like remoxipride . Accelerated stability studies under ICH guidelines are absent, but the presence of electron-withdrawing bromine and ethoxy groups likely confers resistance to oxidative degradation.

Pharmacological Profile and Mechanism of Action

Comparative Analysis with Analogues

| Parameter | (S)-3-Bromo-2,6-diethoxy... HCl | Remoxipride (C₁₆H₂₃BrN₂O₃) |

|---|---|---|

| Molecular Weight | 435.8 g/mol | 371.27 g/mol |

| Substituents | Ethoxy (2,6), Br (3) | Methoxy (2,6), Br (3) |

| Receptor Affinity (D₂) | Not reported | Ki = 12 nM |

| Therapeutic Use | Research compound | Antipsychotic (withdrawn) |

The replacement of methoxy with ethoxy groups in this compound may alter metabolic stability, as ethoxy moieties resist cytochrome P450-mediated demethylation more effectively than methoxy groups .

Applications in Scientific Research

Neuropharmacology

The compound’s dopamine receptor homology positions it as a candidate for studying extrapyramidal side effects (EPS) in antipsychotic drug development. Its ethoxy substituents could serve as a chemical handle for radiolabeling (e.g., with ¹¹C) to enable PET imaging of D₂ receptor occupancy .

Chemical Biology

Researchers have utilized similar benzamides as molecular scaffolds for library synthesis. For example, replacing the bromine atom with fluorine creates a fluorinated probe for ¹⁹F NMR studies of protein-ligand dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume